Cas no 50-71-5 (1,3-diazinane-2,4,5,6-tetrone)

1,3-diazinane-2,4,5,6-tetrone structure
1,3-diazinane-2,4,5,6-tetrone structure
Product Name:1,3-diazinane-2,4,5,6-tetrone
CAS No:50-71-5
MF:C4H2N2O4
MW:142.069680690765
MDL:MFCD00006031
CID:33493
PubChem ID:5781
Update Time:2025-07-01

1,3-diazinane-2,4,5,6-tetrone Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine-2,4,5,6(1H,3H)-tetraone
    • 2,4,5,6(1H,3H)-PYRIMIDINETETRONE
    • MESOXALYLUREA
    • MESOXALYLCARBAMIDE
    • ,4,5,6-Pyrimidinetetrone
    • 2,4,5,6-pyrimidintetron
    • 2,4,5,6-Pyrimidintetrone
    • 2,4,5,6-Tetraoxohexahydropyrimidine
    • Alloxan
    • Pyrimidine-2,4,5,6(1H,3H)-tetraone monohydrate
    • Alloxan tetrahydrate
    • Alloxane
    • ALOXAN
    • Mesoxalurea
    • pyrimidinetetraone
    • Urea,mesoxalyl
    • yrimidinetetrone
    • 2,4,5,6(1H,3H)-Pyrimidinetetraone
    • DTXSID5044946
    • 2,4,5,6-pyrimidinetetrone
    • Spectrum3_000615
    • KBio2_006696
    • SpecPlus_000865
    • DivK1c_006961
    • Spectrum2_000531
    • EN300-21254
    • Alloxan 7169
    • SPECTRUM1500802
    • KBioGR_001132
    • FT-0621991
    • 2,5,6-Pyrimidintetron
    • Spectrum_001080
    • 1,3-diazinane-2,4,5,6-tetrone
    • 2,5,6(1H,3H)-Pyrimidinetetrone
    • CHEBI:76451
    • AKOS005448465
    • Spectrum4_000606
    • A828261
    • SCHEMBL9652639
    • ALLOXAN [MI]
    • BBL002915
    • KBio2_004128
    • 6-hydroxy-2,4,5-triketopyrimidine
    • InChI=1/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10
    • EINECS 200-062-0
    • C4-H2-N2-O4
    • KBio1_001905
    • VS-01259
    • NCGC00095912-01
    • WLN: T6MVMVVVJ
    • LXN
    • HSDB 7493
    • Pyrimidinetetrone
    • LS-16374
    • 6SW5YHA5NG
    • 5,5-dihydroxy-hexahydro-pyrimidine-2,4,6-trione
    • mesoxalyl-Urea
    • pyrimidine-2,4,5,6(1H,3H)-tetrone
    • Q417701
    • Barbituric acid, 5-oxo-
    • 5,6-dioxouracil
    • CCRIS 9509
    • 50-71-5
    • CCG-39561
    • UNII-6SW5YHA5NG
    • NSC-7169
    • KBio3_001650
    • SPBio_000541
    • hexahydropyrimidine-2,4,5,6-tetrone
    • NSC 7169
    • 5-Oxobarbituric acid
    • ALLOXANUM
    • KBio2_001560
    • 2,4,5,6(1H,3H) Pyrimidinetetrone
    • 5-oxo-barbiturate
    • 2xgm
    • STK378289
    • AB00052179-03
    • Alloxan tetrahydrat
    • A0216
    • AI3-15282
    • ALLOXAN [HSDB]
    • SB55621
    • 2,5,6-Tetraoxohexahydropyrimidine
    • AE-562/40299936
    • C4H2N2O4
    • F8881-2259
    • NSC7169
    • 5-oxo-barbituric acid
    • ALLOXANUM [HPUS]
    • CHEMBL1096009
    • 2,4,5,6-Pyrimidintetron [Czech]
    • NCGC00095912-02
    • Z104494840
    • BSPBio_002150
    • KBioSS_001560
    • Urea, mesoxalyl-
    • Spectrum5_001490
    • SCHEMBL64547
    • NS00014786
    • DTXCID3024946
    • DB-019799
    • 200-062-0
    • MDL: MFCD00006031
    • Inchi: 1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10)
    • InChI Key: HIMXGTXNXJYFGB-UHFFFAOYSA-N
    • SMILES: O=C1C(NC(NC1=O)=O)=O

Computed Properties

  • Exact Mass: 214.04400
  • Monoisotopic Mass: 142.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -1
  • Topological Polar Surface Area: 92.3A^2
  • Molecular Weight: 142.07

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.681g/cm3
  • Melting Point: ~245?°C (dec.)
  • Boiling Point: 409.5°C at 760 mmHg
  • Flash Point: 201.4°C
  • Refractive Index: 1.519
  • Solubility: greater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
  • PSA: 129.26000
  • LogP: -1.67810
  • Vapor Pressure: 2.05E-08mmHg at 25°C
  • Fluka: 8-10-23
  • pka: pK (25°) 6.63
  • Solubility: Soluble in water, soluble in ethanol \ acetone \ methanol \ glacial acetic acid, slightly soluble in chloroform \ petroleum ether \ toluene, insoluble in ether

1,3-diazinane-2,4,5,6-tetrone Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8-10-23
  • Hazardous Material Identification: Xn
  • Storage Condition:The warehouse shall be ventilated and dry at low temperature. It shall be stored separately from food raw materials and shall not be stored in sealed cans
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26-S36

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1,3-diazinane-2,4,5,6-tetrone Related Literature

Additional information on 1,3-diazinane-2,4,5,6-tetrone

Research Brief on 1,3-Diazinane-2,4,5,6-tetrone (CAS: 50-71-5): Recent Advances and Applications in Chemical Biology and Medicine

1,3-Diazinane-2,4,5,6-tetrone (CAS: 50-71-5) is a heterocyclic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have explored its unique chemical properties, biological activities, and therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its role in drug discovery, mechanism of action, and potential clinical implications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 1,3-diazinane-2,4,5,6-tetrone with various enzyme targets, particularly those involved in oxidative stress pathways. The research demonstrated that this compound exhibits potent inhibitory effects on xanthine oxidase, suggesting potential applications in treating gout and related inflammatory conditions. The study employed molecular docking simulations and in vitro enzymatic assays to validate these findings, providing a robust foundation for further drug development.

In the field of cancer research, a recent Nature Communications paper (2024) revealed that 1,3-diazinane-2,4,5,6-tetrone derivatives show selective cytotoxicity against certain cancer cell lines, particularly those with BRCA mutations. The mechanism appears to involve interference with DNA repair pathways, making these compounds promising candidates for synthetic lethal approaches in precision oncology. Researchers synthesized a series of analogs and evaluated their structure-activity relationships, identifying key modifications that enhance both potency and selectivity.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3-diazinane-2,4,5,6-tetrone. The compound demonstrates favorable oral bioavailability in rodent models, with a plasma half-life suitable for once-daily dosing. However, researchers noted significant species differences in metabolic pathways, emphasizing the need for careful translation of preclinical findings to human applications.

Emerging applications in neurodegenerative diseases were highlighted in a 2024 ACS Chemical Neuroscience publication. The study found that 1,3-diazinane-2,4,5,6-tetrone derivatives can modulate protein aggregation processes relevant to Alzheimer's and Parkinson's diseases. Through a combination of biophysical techniques and cell-based assays, researchers demonstrated that these compounds can disrupt amyloid fibril formation while showing minimal toxicity to neuronal cells.

The synthetic chemistry of 1,3-diazinane-2,4,5,6-tetrone has also seen significant advancements. A recent Organic Letters paper (2023) described novel green chemistry approaches for its production, reducing reliance on hazardous reagents and improving overall yields. These methodological improvements are crucial for scaling up production while maintaining environmental sustainability.

In conclusion, 1,3-diazinane-2,4,5,6-tetrone (CAS: 50-71-5) continues to emerge as a versatile scaffold in medicinal chemistry with applications spanning multiple therapeutic areas. Ongoing research is focused on optimizing its pharmacological properties, understanding its mechanisms of action at molecular levels, and developing improved synthetic routes. The compound's unique structural features and diverse biological activities position it as a promising candidate for future drug development initiatives.

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